molecular formula C14H14ClNO2 B1645414 Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate hydrochloride CAS No. 343985-94-4

Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate hydrochloride

Cat. No.: B1645414
CAS No.: 343985-94-4
M. Wt: 263.72 g/mol
InChI Key: IAJUBUSGJJAXPO-UHFFFAOYSA-N
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Description

“Methyl 3’-amino-[1,1’-biphenyl]-3-carboxylate hydrochloride” is a chemical compound with the linear formula C14H13NO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular weight of “Methyl 3’-amino-[1,1’-biphenyl]-3-carboxylate hydrochloride” is 227.265 . The compound has a linear formula of C14H13NO2 .

Scientific Research Applications

Fluorescent Chloride Sensor Development

A study demonstrated the synthesis of an optical chloride sensor using Methyl 2′-aminobiphenyl-4-carboxylate through Suzuki-Miyaura cross-coupling followed by selective nitration. This compound exhibits a change in emission from blue to green in the presence of chloride ions, highlighting its application in chloride sensing technologies (Das, Mohar, & Bag, 2021).

Chemical Synthesis and Modification

Research has been conducted on the reversible blocking of amino groups with citraconic anhydride, showing potential in chemical synthesis and modification processes, particularly in the introduction of functional groups to amino acids (Dixon & Perham, 1968). Another study explored the synthesis of 2-substituted 3-hydroxy- and 3-amino-thiophens from derivatives of 2-chloroacrylic acid, indicating a method for producing valuable thiophen derivatives (Huddleston & Barker, 1979).

Biological Activity

A novel nonpeptidyl growth hormone secretagogue, L-700,653, with a structure related to Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate hydrochloride, was tested in swine, showing significant increases in plasma GH concentrations. This research suggests potential biological applications of similar compounds in enhancing growth hormone levels (Chang et al., 1995).

Corrosion Inhibition

A study on new phosphonate-based corrosion inhibitors for mild steel in hydrochloric acid, useful for industrial pickling processes, included compounds with structural similarities to this compound. These inhibitors showed high efficiency, indicating the compound's potential application in corrosion protection (Gupta et al., 2017).

Properties

IUPAC Name

methyl 3-(3-aminophenyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2.ClH/c1-17-14(16)12-6-2-4-10(8-12)11-5-3-7-13(15)9-11;/h2-9H,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJUBUSGJJAXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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